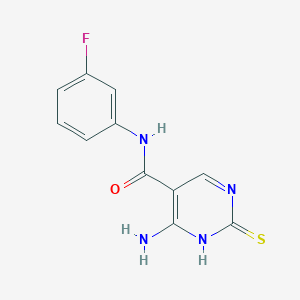
4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide, or 4-AFC, is an organic compound belonging to the class of pyrimidines. It is a white crystalline solid with a molecular weight of 247.24 g/mol and a melting point of approximately 140°C. 4-AFC has a variety of applications in scientific research due to its unique properties, such as its ability to form strong covalent bonds and its high solubility in water.
科学的研究の応用
4-AFC has a variety of applications in scientific research, including the study of enzyme-substrate interactions, protein-protein interactions, and drug-target interactions. It can also be used as a tool to study the structure and function of proteins, as well as to study the effects of drugs on cellular processes. In addition, 4-AFC has been used in the synthesis of various compounds, such as aminoglycosides and antibiotics.
作用機序
4-AFC acts as a substrate for enzymes, which catalyze the formation of covalent bonds between the two molecules. This reaction is known as a “Michael reaction”, and it is essential for the formation of covalent bonds between two molecules. In addition, 4-AFC can also act as an inhibitor of enzymes, which can be used to study enzyme inhibition and the effects of drugs on enzyme activity.
Biochemical and Physiological Effects
4-AFC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and it can also inhibit the activity of proteins involved in cellular processes. In addition, 4-AFC has been shown to have an inhibitory effect on the growth of bacteria and fungi, as well as an inhibitory effect on the growth of cancer cells.
実験室実験の利点と制限
The main advantage of using 4-AFC in laboratory experiments is its high solubility in water, which makes it easy to use in a variety of experiments. Additionally, 4-AFC is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, 4-AFC also has some limitations, such as its relatively low solubility in organic solvents and its low reactivity with other compounds.
将来の方向性
The potential future applications of 4-AFC are numerous. For example, it could be used in the development of new drugs, as it has been shown to have an inhibitory effect on the growth of bacteria and fungi. In addition, 4-AFC could be used in the development of new diagnostic tests, as it has been shown to be a useful tool for studying enzyme-substrate interactions and protein-protein interactions. Finally, 4-AFC could be used in the development of new materials, as it has been shown to form strong covalent bonds with other molecules.
合成法
4-AFC can be synthesized through a variety of methods, including a two-step reaction of 3-fluorophenylhydrazine and 2-mercaptopyrimidine-5-carboxylic acid. In the first step, 3-fluorophenylhydrazine is reacted with 2-mercaptopyrimidine-5-carboxylic acid in aqueous solution to form 4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide. The second step involves the hydrolysis of the resulting 4-AFC to form the desired product.
特性
IUPAC Name |
6-amino-N-(3-fluorophenyl)-2-sulfanylidene-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4OS/c12-6-2-1-3-7(4-6)15-10(17)8-5-14-11(18)16-9(8)13/h1-5H,(H,15,17)(H3,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFAEFWSEWEIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(NC(=S)N=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-fluorophenyl)-2-mercaptopyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)
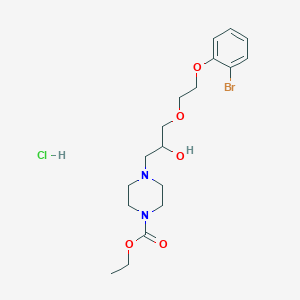
![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)
![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2632779.png)
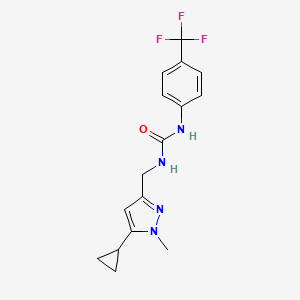
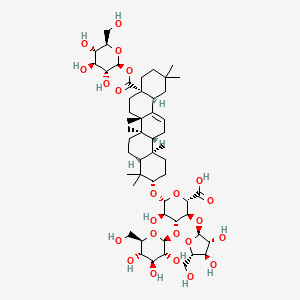

![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)
![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)

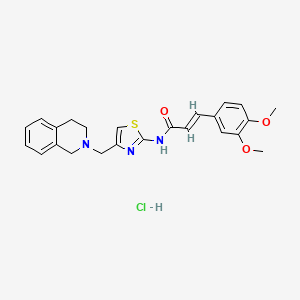
![1-Benzyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2632793.png)
